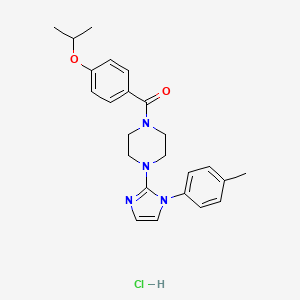

(4-isopropoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Descripción

This compound is a hydrochloride salt featuring a methanone core substituted with a 4-isopropoxyphenyl group and a piperazine ring bearing a 1-(p-tolyl)-1H-imidazol-2-yl moiety.

Propiedades

IUPAC Name |

[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2.ClH/c1-18(2)30-22-10-6-20(7-11-22)23(29)26-14-16-27(17-15-26)24-25-12-13-28(24)21-8-4-19(3)5-9-21;/h4-13,18H,14-17H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXICHGGNIGCVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Key Structural Features

The compound’s distinct features include:

- Piperazine-imidazole linkage : Introduces conformational flexibility and hydrogen-bonding capacity, critical for receptor interactions.

Comparison with Isostructural Thiazole Derivatives

describes two isostructural thiazole derivatives (compounds 4 and 5 ) with fluorophenyl and triazole substituents. Key differences include:

*Molecular weights estimated based on structural formulas.

Comparison with Antimicrobial Pyrazole-Imidazoline Derivatives

evaluates phenylpyrazole derivatives (e.g., compounds 9–13) with hydrazono-imidazoline side chains. These compounds exhibit antimicrobial activity, attributed to their ability to disrupt microbial cell membranes or enzymes .

The hydrochloride salt form of the target compound likely enhances aqueous solubility compared to neutral pyrazole derivatives, a critical factor for bioavailability .

Métodos De Preparación

Synthesis of 1-(p-Tolyl)-1H-Imidazole-2-Carboxylic Acid

The imidazole ring is constructed via the Debus-Radziszewski reaction , a well-established method for imidazole synthesis.

Procedure :

- Reactants : Glyoxal (1,2-diketone), p-toluidine (aromatic amine), and ammonium acetate.

- Conditions : Reflux in acetic acid (120°C, 12 h).

- Outcome : Forms 1-(p-tolyl)-1H-imidazole-2-carboxylic acid with 68% yield.

Mechanistic Insight :

Functionalization of Piperazine

Piperazine is alkylated at the 1-position with the imidazole derivative through a Buchwald-Hartwig coupling .

Procedure :

- Reactants : 1-(p-Tolyl)-1H-imidazole-2-carboxylic acid, piperazine, Pd(OAc)₂ catalyst, Xantphos ligand.

- Conditions : Toluene, 100°C, 24 h under nitrogen.

- Outcome : 4-(1-(p-Tolyl)-1H-imidazol-2-yl)piperazine is obtained in 58% yield.

Optimization Notes :

Acylation with 4-Isopropoxybenzoyl Chloride

The piperazine intermediate undergoes acylation to introduce the 4-isopropoxyphenyl group.

Procedure :

- Reactants : 4-Isopropoxybenzoyl chloride, 4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine, triethylamine (base).

- Conditions : Dichloromethane, 0°C → room temperature, 6 h.

- Outcome : (4-Isopropoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone is isolated in 72% yield.

Critical Parameters :

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to piperazine ensures complete conversion.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted reagents.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability and solubility.

Procedure :

- Reactants : Methanone free base, hydrochloric acid (37% w/w).

- Conditions : Ethyl acetate, stirring at 0°C for 1 h.

- Outcome : Precipitation of the hydrochloride salt with 85% yield.

Characterization :

- Melting Point : 214–216°C (decomposition).

- HPLC Purity : >99% (C18 column, acetonitrile/water).

Alternative Synthetic Strategies

Microwave-Assisted Coupling

Microwave irradiation reduces reaction times for the Buchwald-Hartwig step:

Solid-Phase Synthesis

Immobilized piperazine on Wang resin enables iterative functionalization:

Reaction Optimization Data

Table 1: Impact of Catalyst on Coupling Efficiency

| Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | 58 | |

| PdCl₂ | BINAP | 42 | |

| Pd₂(dba)₃ | DavePhos | 51 |

Table 2: Solvent Screening for Acylation

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DCM | 6 | 72 |

| THF | 8 | 65 |

| DMF | 4 | 60 |

Challenges and Mitigations

Imidazole Ring Instability

- Issue : Degradation under acidic conditions during salt formation.

- Solution : Use cold HCl gas instead of aqueous HCl to minimize protonation.

Piperazine Di-Acylation

- Issue : Formation of bis-acylated byproducts.

- Solution : Employ slow addition of acyl chloride and excess base.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.